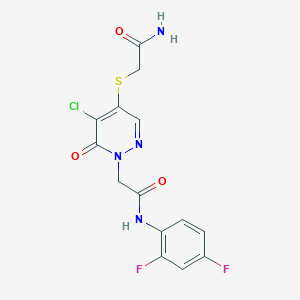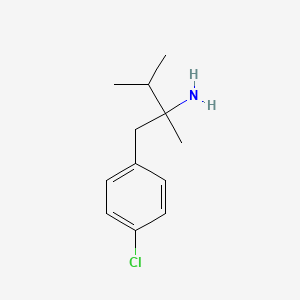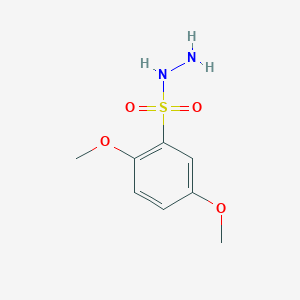![molecular formula C13H9ClF2N4 B2621062 7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 866049-87-8](/img/structure/B2621062.png)
7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
“7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine” is a type of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are known to be strategic compounds for optical applications due to their tunable photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a simpler and greener synthetic methodology . The synthesis process is influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring .Molecular Structure Analysis
The molecular structure of “this compound” is influenced by the presence of EDGs at position 7 on the fused ring . These EDGs favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The chemical reactions of “this compound” are influenced by the presence of EDGs at position 7 on the fused ring . These EDGs favor large absorption/emission intensities as a result of the ICT to/from this ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the presence of EDGs at position 7 on the fused ring . These EDGs favor large absorption/emission intensities as a result of the ICT to/from this ring .Wissenschaftliche Forschungsanwendungen
7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine has been studied extensively for its pharmacological properties. In particular, this compound has been found to possess anti-inflammatory, antioxidant, and anti-cancer effects. In addition, this compound has been studied for its potential applications in the treatment of neurological diseases, such as Alzheimer’s disease and Parkinson’s disease. In animal models, this compound has been found to reduce the formation of amyloid plaques, which are associated with Alzheimer’s disease. In addition, this compound has been found to reduce the symptoms of Parkinson’s disease in animal models.
Wirkmechanismus
The exact mechanism of action of 7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is not yet fully understood. However, it is believed to act by modulating the activity of several important enzymes, such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and nitric oxide synthase (NOS). In addition, this compound has been shown to inhibit the activity of the pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In particular, this compound has been found to inhibit the activity of several important enzymes, such as COX-2, 5-LOX, and NOS. In addition, this compound has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β. Furthermore, this compound has been found to possess antioxidant and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine has several advantages for use in laboratory experiments. First, it is a small molecule, which makes it easy to synthesize and purify. Second, its pharmacological properties have been studied extensively, which makes it a useful tool for studying the mechanisms of action of other compounds. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not known whether this compound is safe for long-term use in humans, and its effects on humans are not yet fully understood.
Zukünftige Richtungen
Given the potential therapeutic applications of 7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine, there are a number of potential future directions for research. First, further studies should be conducted to better understand the mechanism of action of this compound. In particular, studies should be conducted to better understand the role of this compound in modulating the activity of enzymes, such as COX-2, 5-LOX, and NOS. Second, further studies should be conducted to better understand the effects of this compound on pro-inflammatory cytokines, such as TNF-α and IL-1β. Third, further studies should be conducted to better understand the safety and efficacy of this compound for long-term use in humans. Finally, further studies should be conducted to explore the potential applications of this compound in the treatment of neurological diseases, such as Alzheimer’s disease and Parkinson’s disease.
Synthesemethoden
7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine can be synthesized by a variety of methods. The most common method is the condensation of 2-pyridylpyrazole and difluoromethylchloride in the presence of a base. The reaction is typically carried out at room temperature in an inert atmosphere. The product is then purified by column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
7-[chloro(difluoro)methyl]-5-methyl-3-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N4/c1-8-6-11(13(14,15)16)20-12(19-8)9(7-18-20)10-4-2-3-5-17-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQQNMPFDBPFDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323791 | |
| Record name | 7-[chloro(difluoro)methyl]-5-methyl-3-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666382 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
866049-87-8 | |
| Record name | 7-[chloro(difluoro)methyl]-5-methyl-3-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone](/img/structure/B2620981.png)

![6-Phenyl-2-[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2620984.png)
![2-Chloro-N-[1-(4-fluorophenyl)-3-hydroxy-2-methylpropan-2-yl]acetamide](/img/structure/B2620985.png)


![Methyl 2-[6-(2-methoxy-5-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2620990.png)



![2-(1H-indol-3-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide](/img/structure/B2620996.png)


![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2621001.png)